1-Guanidinium-7-aminoheptane is a synthetic organic compound with the molecular formula CHN and a molecular weight of approximately 174.29 g/mol. This compound features a guanidinium group, which is characterized by a central carbon atom bonded to three amino groups, making it a derivative of guanidine. The structure includes a seven-carbon straight chain with an amino group at the terminal position, contributing to its unique properties and potential biological activities .
Research indicates that 1-guanidinium-7-aminoheptane exhibits significant biological activity, particularly as an inhibitor of deoxyhypusine synthase. This enzyme is crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is involved in cellular proliferation and differentiation. Inhibition of this enzyme can lead to anti-proliferative effects in various cancer cell lines, making this compound a candidate for therapeutic applications in oncology .
The synthesis of 1-guanidinium-7-aminoheptane typically involves the following steps:
1-Guanidinium-7-aminoheptane has several notable applications:
Studies have shown that 1-guanidinium-7-aminoheptane interacts with various biological molecules, influencing their function:
Several compounds share structural similarities with 1-guanidinium-7-aminoheptane, primarily due to the presence of guanidine or related functional groups. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Guanidine | Contains guanidine moiety | Strong base; used in plastics and explosives |
| 1-Guanidino-2-methylpropane | Similar chain length | Different functional groups affecting reactivity |
| 1-Amino-3-methylbutane | Contains amino groups | Shorter carbon chain; different biological activity |
| Guanidinium chloride | Guanidinium cation | Used as a protein denaturant |
| 1-Guanidinopropan-2-ol | Contains hydroxyl group | Exhibits different solubility properties |
The uniqueness of 1-guanidinium-7-aminoheptane lies in its specific chain length and the arrangement of amino groups, which confer distinct biological activities not observed in other similar compounds. Its efficacy as an inhibitor of deoxyhypusine synthase further distinguishes it within this class of compounds .
The synthesis of 1-Guanidinium-7-aminoheptane involves multiple strategic approaches that leverage established methodologies for alkylguanidine preparation. The compound, with molecular formula C8H22N4 and molecular weight 174.29 grams per mole, represents a significant challenge in synthetic organic chemistry due to its dual functionality containing both guanidinium and amino groups [1] [2].
The primary synthetic pathway begins with 1,7-diaminoheptane as the foundational precursor molecule [21]. This seven-carbon chain diamine serves as the backbone for subsequent guanidinium installation through selective functionalization strategies [23] [24]. The conversion of 1,7-diaminoheptane to 1-Guanidinium-7-aminoheptane requires precise control over reaction conditions to achieve selective mono-guanidinylation while preserving the terminal amino functionality [7] [8].
Table 1: Key Starting Materials and Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,7-Diaminoheptane | C7H18N2 | 130.23 | 26-29 | 223-225 |
| 1-Guanidinium-7-aminoheptane | C8H22N4 | 174.29 | Not reported | Not reported |
| Guanidine hydrochloride | CH6N3Cl | 95.53 | 178-185 | Decomposes |
Direct guanidinylation methodology represents the most efficient approach for constructing the target molecule [7]. This strategy employs protected guanidine reagents that react selectively with primary amines under controlled conditions [10]. The methodology circumvents traditional indirect approaches that require multiple protection and deprotection steps, thereby improving overall synthetic efficiency [7].
The carbamate-mediated guanidinylation protocol utilizes 1,1'-carbonyldiimidazole activation followed by guanidine introduction [12]. This approach enables the formation of stable carbamate intermediates that facilitate subsequent cyclization or linear extension reactions depending on substrate structure [12]. Temperature control remains critical, with optimal reaction conditions typically maintained between 80-120 degrees Celsius to balance reaction rate with product stability [12].
Phase-transfer catalysis provides an alternative synthetic route for alkylguanidine preparation [5]. This methodology employs tetrabutylammonium salts as catalytic agents under biphasic conditions, enabling efficient alkylation of carbamate-protected guanidines with various alkyl halides [5]. The protocol demonstrates excellent functional group tolerance and requires only simple aqueous workup followed by silica gel filtration to achieve high-purity products [5].
Table 2: Comparative Synthetic Methods
| Method | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Direct Guanidinylation | 80-120 | 2-4 | 85-95 | Simple workup, high efficiency |
| Phase-Transfer Catalysis | Room temperature | 6-12 | 70-85 | Mild conditions, functional group tolerance |
| Carbamate-Mediated | 138 | 16-18 | 70-89 | Substrate versatility |
Effective protection strategies are essential for successful synthesis of 1-Guanidinium-7-aminoheptane due to the high reactivity of both amino and guanidinium functionalities [28] [29]. The guanidinium group exhibits exceptional basicity with a pKa value of approximately 13.6, necessitating robust protection schemes that prevent unwanted side reactions during synthetic manipulations [19] [30].
tert-Butoxycarbonyl protection represents the most widely employed strategy for guanidinium group protection [10] [11]. The bis-tert-Butoxycarbonyl protecting group configuration provides excellent stability under neutral and basic conditions while allowing facile removal under acidic conditions using trifluoroacetic acid [28]. This orthogonal protection strategy enables selective manipulation of other functional groups without compromising the protected guanidinium moiety [10].
9-Fluorenylmethyloxycarbonyl protection offers complementary reactivity patterns for complex synthetic sequences [28] [32]. Unlike tert-Butoxycarbonyl groups, 9-Fluorenylmethyloxycarbonyl protection can be removed under mild basic conditions using piperidine or diethylamine in dimethylformamide [28]. This orthogonality proves particularly valuable when multiple protection and deprotection cycles are required [32].
Table 3: Protection Group Characteristics
| Protecting Group | Installation Conditions | Removal Conditions | Stability Profile | Applications |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Mild basic, room temperature | Trifluoroacetic acid, 0°C | Acid labile, base stable | General purpose |
| 9-Fluorenylmethyloxycarbonyl | Basic conditions | Piperidine/dimethylformamide | Base labile, acid stable | Orthogonal strategies |
| Trifluoroacetyl | Acylation conditions | Mild base | Base labile | Specialized applications |
Trifluoroacetyl protection provides an alternative approach for guanidine functionality [30]. This protecting group demonstrates orthogonal behavior relative to both tert-Butoxycarbonyl and benzyloxycarbonyl strategies, offering additional flexibility in complex synthetic designs [30]. The trifluoroacetyl group can be cleaved under mild basic conditions while remaining stable under acidic and neutral conditions [30].
Amino group protection strategies parallel those developed for guanidinium functionality but require consideration of differential reactivity patterns [31]. Primary amines typically exhibit lower basicity compared to guanidinium groups, enabling selective protection sequences when both functionalities are present in the same molecule [31]. Carbamate protection using tert-butoxycarbonyl or 9-fluorenylmethyloxycarbonyl provides reliable protection for amino groups throughout synthetic sequences [31].
The selection of appropriate protection strategies depends on the specific synthetic route and the compatibility requirements with subsequent transformations [33]. Orthogonal protection schemes enable independent manipulation of amino and guanidinium functionalities, thereby expanding the synthetic possibilities for complex target molecules [33].
Purification of 1-Guanidinium-7-aminoheptane requires specialized techniques due to the compound's high polarity and water solubility characteristics [14] [15]. The presence of both amino and guanidinium functionalities creates significant challenges for conventional purification methodologies, necessitating tailored approaches that accommodate the unique physicochemical properties of this bifunctional molecule [35] [36].
Crystallization represents the primary purification technique for guanidinium compounds [13] [37]. The development of suitable crystallization conditions requires careful optimization of solvent systems, temperature profiles, and nucleation parameters [13]. Guanidinium salts typically exhibit varying solubility patterns in different solvent mixtures, enabling selective crystallization when appropriate conditions are identified [37].
Table 4: Solvent Systems for Crystallization
| Solvent System | Solubility at 50°C (g/100mL) | Crystal Morphology | Recommended Use |
|---|---|---|---|
| Water | High | Rod-like | Primary crystallization |
| Water/Glycerine (1:1) | 3.0 | Needle-like | Morphology control |
| N-Methyl-2-pyrrolidone/Water (3:2) | >3.0 | Variable | High solubility applications |
| Methanol/Water | Moderate | Rod-like | Antisolvent methods |
Column chromatography provides complementary purification capabilities for complex mixtures containing guanidinium compounds [34] [40]. Ion-exchange chromatography proves particularly effective due to the cationic nature of protonated guanidinium groups [40]. Mixed-mode chromatography combining ion-exchange and reverse-phase mechanisms enables fine-tuning of separation parameters for optimal resolution [40].
Recrystallization optimization involves systematic evaluation of cooling rates, solvent compositions, and antisolvent addition protocols [37]. Slow cooling rates typically produce larger crystal forms with improved purity profiles, while rapid cooling generates smaller crystals with potentially higher surface area [37]. The choice between these approaches depends on the specific purity requirements and downstream processing considerations [37].
Table 5: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Reaction Temperature | 80-120°C | High | Moderate |
| Reaction Time | 2-4 hours | Moderate | High |
| Protecting Group Loading | 1.1-1.2 equivalents | High | High |
| Crystallization Cooling Rate | 2°C/min | Moderate | High |
Guanidine hydrochloride purification can be enhanced through multiple recrystallization cycles using optimized solvent systems [19]. The addition of base during dissolution steps can improve product quality by neutralizing acidic impurities that may interfere with crystallization processes [18]. Dehydration steps are critical for achieving high-purity products, as residual water can significantly impact crystal formation and stability [18].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency throughout the synthetic sequence [16]. The use of silver-catalyzed hydroamination under oxygen atmosphere has demonstrated yields up to 99 percent for related cyclic guanidine systems [16]. Temperature control and catalyst loading optimization prove crucial for achieving reproducible high yields [16].
Industrial production of 1-Guanidinium-7-aminoheptane faces significant technical and economic challenges that must be addressed for viable commercial manufacturing [17] [18]. The complexity of synthetic routes, combined with the specialized handling requirements for highly basic compounds, creates substantial barriers to large-scale implementation [17].
Raw material cost volatility represents a primary concern for industrial production planning [17]. The synthesis requires specialized starting materials including 1,7-diaminoheptane and various protecting group reagents, whose prices can fluctuate significantly based on supply chain disruptions and market demand [17]. This volatility directly impacts production economics and requires flexible sourcing strategies [17].
Table 6: Industrial Production Challenges
| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |
|---|---|---|---|
| Raw Material Costs | Price volatility, supply chain | High | Diversified sourcing |
| Regulatory Compliance | Environmental standards | High | Process optimization |
| Equipment Requirements | Specialized reactors | Moderate | Custom engineering |
| Waste Management | Solvent disposal | Moderate | Recycling protocols |
Process scalability presents significant technical hurdles due to heat and mass transfer limitations inherent in guanidinylation reactions [17]. The exothermic nature of many guanidine-forming reactions requires sophisticated temperature control systems to maintain optimal reaction conditions at industrial scale [17]. Heat removal becomes increasingly challenging as reactor volumes increase, necessitating specialized reactor designs with enhanced heat transfer capabilities [17].
Solvent recovery and recycling systems are essential for economic viability of industrial processes [17]. The large volumes of organic solvents required for synthesis and purification create substantial operational costs and environmental impact [17]. Development of efficient distillation and purification systems for solvent recycling can significantly improve process economics while reducing environmental footprint [17].
Quality control systems must accommodate the unique analytical challenges associated with guanidinium compounds [17]. Standard analytical methods may require modification to handle the high basicity and water solubility of these compounds [17]. Development of robust analytical protocols for in-process monitoring and final product specification is crucial for maintaining consistent product quality [17].
Regulatory compliance adds additional complexity to industrial production planning [17]. Environmental regulations governing solvent emissions and waste disposal require comprehensive process design considerations [17]. The implementation of green chemistry principles can help address regulatory requirements while potentially reducing operational costs [17].
Equipment corrosion represents a significant concern due to the basic nature of guanidinium compounds [17]. Standard stainless steel equipment may not provide adequate corrosion resistance for long-term operation [17]. The selection of appropriate materials of construction requires careful evaluation of chemical compatibility and economic considerations [17].
Continuous process development efforts focus on improving atom economy and reducing waste generation [6]. Photosynthetic approaches to guanidine production represent emerging technologies that could potentially revolutionize industrial manufacturing [6]. These biological methods offer the possibility of sustainable production using renewable feedstocks and solar energy [6].